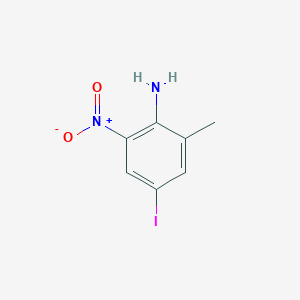
4-Iodo-2-methyl-6-nitroaniline
Overview
Description
4-Iodo-2-methyl-6-nitroaniline is a chemical compound that belongs to the class of organic compounds known as nitroanilines. It is a yellow crystalline powder with a molecular formula of C7H7IN2O2 .
Synthesis Analysis
The synthesis of 4-Iodo-2-methyl-6-nitroaniline can be achieved through various methods. One method involves the iodination of 2,6-dialkylanilines . Another method involves the nitration of alkanes at high temperatures in the vapor phase .Molecular Structure Analysis
The molecular structure of 4-Iodo-2-methyl-6-nitroaniline consists of a benzene ring with an iodine atom, a methyl group, and a nitro group attached to it . The methyl C, I, and N atoms lie in the benzene ring plane .Physical And Chemical Properties Analysis
4-Iodo-2-methyl-6-nitroaniline is a yellow crystalline powder with a molecular weight of 278.05 g/mol . It has a melting point of 133 - 135 °C .Scientific Research Applications
Nonlinear Optical Materials
4-Iodo-2-methyl-6-nitroaniline: has been studied for its potential in nonlinear optical (NLO) applications due to its ability to alter the frequency of light. The compound’s molecular structure allows for the delocalization of π-electrons, which is desirable for frequency doubling and sum-frequency generation in integrated optics .
Organic Electronics
The electrical properties of 4-Iodo-2-methyl-6-nitroaniline , such as the Penn gap and Fermi energy, have been calculated, suggesting its use in organic electronic devices . These properties are crucial for the development of materials that can conduct electricity while maintaining the flexibility and versatility of organic compounds.
Crystal Engineering
The growth and characterization of 4-Iodo-2-methyl-6-nitroaniline single crystals are significant for crystal engineering. The compound’s ability to form centrosymmetric crystal orders supports its application in designing materials with specific crystallographic properties .
Optoelectronics
In optoelectronics, 4-Iodo-2-methyl-6-nitroaniline can be utilized for its high optical damage thresholds and color display capabilities. Its role in the development of optoelectronic devices is linked to its NLO properties, which are essential for high-speed information processing and 3D optical data storage .
Thermal Analysis
Thermal analysis of 4-Iodo-2-methyl-6-nitroaniline has revealed its melting and decomposition points, which are critical for understanding its stability under various temperature conditions. This information is vital for its application in environments where temperature control is crucial .
Dielectric Materials
The dielectric behavior of 4-Iodo-2-methyl-6-nitroaniline indicates its potential as a dielectric material. The dielectric constant and loss decrease with increasing frequency, which is a desirable property for materials used in capacitors and other electronic components .
Safety and Handling
Understanding the safety profile of 4-Iodo-2-methyl-6-nitroaniline is essential for its handling and storage. The compound is classified with specific hazard statements and precautionary statements, which must be adhered to in research and industrial applications .
Safety and Hazards
4-Iodo-2-methyl-6-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to handle this compound with care, using protective gloves, protective clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
It has been suggested that it may have potential applications in medical and environmental research.
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodo-2-methyl-6-nitroaniline. For instance, it has been studied for its effects on ecosystems, such as its toxicity to aquatic organisms and its role in pollution management.
properties
IUPAC Name |
4-iodo-2-methyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOSZZJIJPEKSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647866 | |
| Record name | 4-Iodo-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2-methyl-6-nitroaniline | |
CAS RN |
532934-93-3 | |
| Record name | 4-Iodo-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Iodo-2-methyl-6-nitroaniline in organic synthesis?
A1: 4-Iodo-2-methyl-6-nitroaniline serves as a valuable starting material for synthesizing more complex molecules. Its structure, containing iodine, a nitro group, and an amine group, allows for various chemical transformations. Specifically, it acts as a precursor in the synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate [, ]. This compound is further reacted to obtain tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate, a potentially valuable molecule in pharmaceutical research [].
Q2: What makes the synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate from 4-Iodo-2-methyl-6-nitroaniline noteworthy?
A2: The synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate from 4-Iodo-2-methyl-6-nitroaniline is achieved through a cost-effective and efficient amination reaction []. This reaction utilizes readily available and inexpensive reagents such as Copper(I) Iodide as a catalyst, ethylene glycol as a ligand, and potassium phosphate as the base []. This makes the synthesis highly practical, especially for large-scale applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



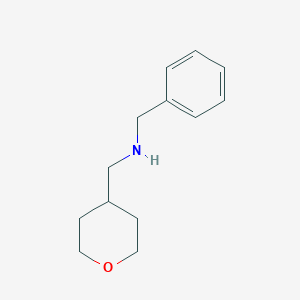
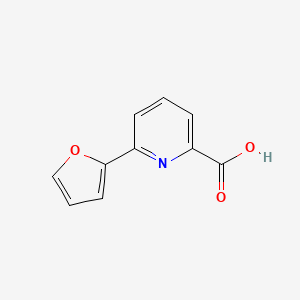


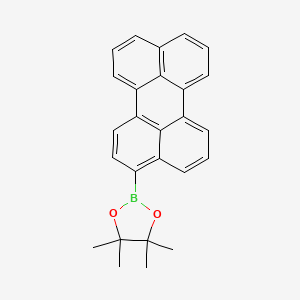
![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)
![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)


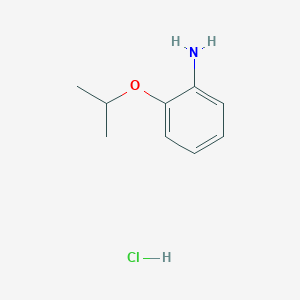
![(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B1326275.png)
